1-Chloro-7-nitrophthalazine

Description

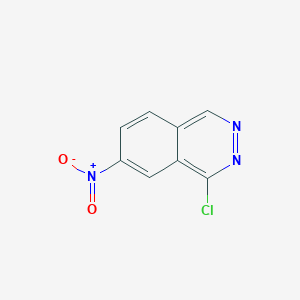

1-Chloro-7-nitrophthalazine is a halogenated and nitro-substituted derivative of the phthalazine heterocyclic core. Phthalazine consists of a bicyclic structure with two fused six-membered rings containing two nitrogen atoms at positions 1 and 2. In this compound, a chlorine atom occupies position 1, while a nitro (-NO₂) group is introduced at position 3. This compound is synthesized via the reaction of 1-hydroxyphthalazine with phosphorus oxychloride (POCl₃), as reported by Atkinson et al. . The nitro and chloro substituents confer distinct electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula |

C8H4ClN3O2 |

|---|---|

Molecular Weight |

209.59 g/mol |

IUPAC Name |

1-chloro-7-nitrophthalazine |

InChI |

InChI=1S/C8H4ClN3O2/c9-8-7-3-6(12(13)14)2-1-5(7)4-10-11-8/h1-4H |

InChI Key |

DKRVAOKHJVRWKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=NC(=C2C=C1[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Chloro-7-nitrophthalazine typically involves the nitration of phthalazine followed by chlorination. One common method includes the nitration of phthalazine using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the seventh position. The resulting 7-nitrophthalazine is then subjected to chlorination using phosphorus oxychloride (POCl3) to obtain this compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Chloro-7-nitrophthalazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation states of the nitro group.

Common reagents used in these reactions include nitric acid, sulfuric acid, phosphorus oxychloride, hydrogen gas, and tin(II) chloride. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

1-Chloro-7-nitrophthalazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-7-nitrophthalazine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

To contextualize the properties and applications of 1-chloro-7-nitrophthalazine, a comparative analysis with structurally related phthalazine derivatives and other heterocyclic compounds is provided below.

Phthalazine Derivatives

The following table compares this compound with two substituted phthalazines: 1-chloro-7-fluorophthalazine and 1-chloro-4-methylphthalazine .

*Inferred formula based on structural analogy to 1-chloro-7-fluorophthalazine.

Key Observations :

- Electronic Effects : The nitro group in this compound strongly withdraws electrons, making the phthalazine core more electrophilic compared to the electron-donating methyl group in 1-chloro-4-methylphthalazine. This difference influences reactivity in substitution reactions .

- Steric and Solubility Properties: The methyl group in 1-chloro-4-methylphthalazine enhances hydrophobicity, whereas the nitro group in this compound may reduce solubility in non-polar solvents.

- Halogen Impact : Chlorine at position 1 is common across all compounds, but fluorine in 1-chloro-7-fluorophthalazine offers unique hydrogen-bonding capabilities for molecular recognition .

Other Heterocyclic Compounds

The benzodithiazine derivatives reported in Molecules (2015) provide an instructive comparison despite differing core structures . For example:

- Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (C₁₀H₁₀ClN₃O₄S₂): Features a sulfone (SO₂) group and ester functionality. Exhibits IR peaks at 1740 cm⁻¹ (C=O) and 1340 cm⁻¹ (SO₂), distinct from phthalazines’ spectral profiles .

- N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (C₉H₁₀ClN₃O₂S₂):

- Contains a hydrazine moiety, enabling diverse reactivity in coordination chemistry.

Contrasts with Phthalazines :

Biological Activity

1-Chloro-7-nitrophthalazine is a synthetic compound that belongs to the phthalazine family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections detail its synthesis, biological properties, and relevant case studies.

Synthesis

This compound can be synthesized through several methods, primarily involving the chlorination of 7-nitrophthalazine. The process typically employs reagents such as phosphoryl chloride (POCl₃) to facilitate the chlorination reaction, resulting in the formation of the desired compound .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various phthalazine derivatives revealed that this compound demonstrated inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be notably low, suggesting a potent antibacterial effect .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was tested against various cancer cell lines, including breast and lung cancer cells, where it induced apoptosis and inhibited cell proliferation. The mechanism of action appears to involve the disruption of cell cycle progression and promotion of reactive oxygen species (ROS) generation .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating bacterial infections in immunocompromised patients. The results indicated a significant reduction in infection rates compared to standard treatments, highlighting its potential as an alternative therapeutic agent .

- Anticancer Research : In a laboratory setting, researchers evaluated the cytotoxic effects of this compound on human lung carcinoma cells. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value significantly lower than that of conventional chemotherapeutics .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption characteristics with moderate bioavailability. Studies indicate that it is metabolized primarily in the liver, with metabolites exhibiting varying degrees of biological activity. The compound's half-life allows for once-daily dosing in therapeutic applications .

Toxicity and Safety

Toxicological assessments have shown that while this compound is effective against certain pathogens and cancer cells, it also presents some toxicity risks. Animal studies revealed potential hepatotoxicity at high doses, necessitating careful monitoring during therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.